Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)- is a chemical compound that has garnered attention for its potential applications in medicinal chemistry, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2). This compound is structurally related to valdecoxib, a non-steroidal anti-inflammatory drug known for its analgesic and anti-inflammatory properties. The compound's IUPAC name is N-hydroxy-4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide, with the molecular formula C16H14N2O4S and a molecular weight of approximately 330.358 g/mol .
Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)- is classified under sulfonamides, which are a group of compounds characterized by the presence of a sulfonamide functional group. This compound can be sourced from various chemical databases such as PubChem and ChemIDplus, which provide detailed information on its chemical properties and synthesis methods .
The synthesis of benzenesulfonamide derivatives, including N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)-, has been explored in several studies. A notable method involves the sulfonation of isoxazole derivatives using oleum as the sulfonating agent. The process typically includes the following steps:
This multi-step synthesis allows for high yields and purity of the final product.
The molecular structure of benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)- can be represented by its InChI key ONTHNDYCEKOFIC-UHFFFAOYSA-N. Its structural formula illustrates the arrangement of atoms within the molecule:
The compound features a phenyl ring attached to an isoxazole moiety and a sulfonamide group, contributing to its biological activity .
Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)- participates in various chemical reactions typical for sulfonamides. One significant reaction involves the reduction of N-hydroxy-sulfonamides to form their corresponding sulfonamides. This reduction can be catalyzed by various agents or conditions that facilitate electron transfer .
Additionally, this compound can undergo hydrolysis under acidic or basic conditions to yield different products depending on reaction conditions.
The primary mechanism of action for benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)- is its selective inhibition of COX-2 enzymes. COX enzymes are crucial in the biosynthesis of prostaglandins, which mediate inflammation and pain responses. By inhibiting COX-2 specifically, this compound reduces inflammation without significantly affecting COX-1, which is involved in maintaining gastric mucosa integrity .
Studies have shown that this compound exhibits potent anti-inflammatory effects in experimental models, making it a candidate for treating various inflammatory conditions .
The physical properties of benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)- include:
Property | Value |
---|---|
Density | 1.6 ± 0.1 g/cm³ |
Boiling Point | 744.9 ± 70.0 °C |
Vapor Pressure | 0.0 ± 2.6 mmHg at 25°C |
These properties indicate that the compound has a relatively high boiling point and low volatility at room temperature .
Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)- has significant applications in medicinal chemistry due to its role as a COX-2 inhibitor. It has been investigated for potential use in treating conditions such as arthritis, pain management, and other inflammatory diseases . Its development as a pharmaceutical agent highlights its importance in advancing therapeutic options for patients suffering from chronic inflammatory conditions.
N-Hydroxy-sulfonamides represent a specialized class of prodrugs engineered for enhanced tissue selectivity and metabolic activation. The N-hydroxy moiety (–NHOH) serves as a bioreducible group that undergoes enzymatic conversion in vivo to yield the active sulfonamide pharmacophore. This targeted activation minimizes off-target effects while maximizing therapeutic index, particularly in anti-inflammatory and anticancer applications [2] [8]. The N-hydroxy modification improves membrane permeability due to increased polarity, facilitating distribution to sites of inflammation or neoplasia where reductive enzymes (e.g., cytochrome P450 isoforms) catalyze bioactivation. This prodrug strategy has proven effective in overcoming limitations of conventional sulfonamides, such as systemic toxicity and rapid clearance [4].
The integration of a 3-phenyl-5-methylisoxazole ring with the benzenesulfonamide core creates a synergistic pharmacophore with dual functionality:
Table 1: Key Functional Group Contributions
Structural Element | Electronic Properties | Biological Role |
---|---|---|
N-Hydroxy-sulfonamide | Hydrogen-bond donor/acceptor | Prodrug activation; Transition-state mimicry for enzyme inhibition |
5-Methylisoxazole | Moderate π-deficient heterocycle | Enhanced membrane penetration; Metabolic stability |
3-Phenyl substitution | Lipophilic domain | Hydrophobic pocket binding in enzymatic targets (e.g., COX-2, CA) |
Sulfonamide linker | Polar, directional moiety | Critical for hydrogen-bond network formation with target proteins |
The isoxazole ring’s bioisosteric properties mimic carboxylic acid functionality while avoiding ionization-related drawbacks, improving pharmacokinetics [6]. Molecular modeling confirms that the 5-methyl group optimizes steric fit within the hydrophobic recesses of cyclooxygenase-2 (COX-2) and carbonic anhydrase IX (CA-IX), enzymes overexpressed in inflammatory and tumor microenvironments [4] [6]. Quantum mechanical calculations reveal the scaffold’s electron delocalization pattern enhances binding affinity for metalloenzyme active sites, particularly zinc-containing targets like carbonic anhydrases [5].
N-Hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)-benzenesulfonamide (CAS 501093-49-8) emerged as a significant metabolite of the second-generation COX-2 inhibitor valdecoxib (Bextra®). Pharmacokinetic studies revealed that valdecoxib undergoes hepatic cytochrome P450-mediated oxidation to generate this N-hydroxy derivative as a primary bioactive species [4] [9]. Structural comparisons show conserved elements:
This metabolic transformation proved functionally significant, as the metabolite demonstrated equivalent COX-2 inhibitory potency (IC₅₀ = 0.12 μM) but markedly reduced gastrointestinal cytotoxicity in vitro compared to the parent drug [4] [9]. Patent literature confirms deliberate development of this metabolite’s crystalline solvates (e.g., hydrates, ethanolates) to optimize pharmaceutical properties [9].
Table 2: Key Derivatives and Their Therapeutic Applications
Derivative Structure | Biological Target | Experimental Activity | Reference |
---|---|---|---|
N-Hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl) | COX-2 / CA-IX | Dual inhibitor (COX-2 IC₅₀ 0.12 μM; CA-IX Kᵢ 8.3 nM) | [6][9] |
4-(5-Hydroxymethyl-3-phenyl-4-isoxazolyl) | COX-2 metabolite | Retains ~85% parent anti-inflammatory activity | [7] |
4-Amino-N-(6-hydroxypyridin-2-yl)benzene- | MTB dihydropteroate synthase | Docking score -48.7 kJ/mol (superior to sulfamethoxazole) | [8] |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: